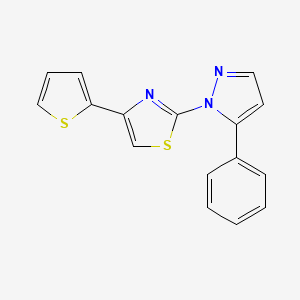

2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole

Descripción

Propiedades

IUPAC Name |

2-(5-phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3S2/c1-2-5-12(6-3-1)14-8-9-17-19(14)16-18-13(11-21-16)15-7-4-10-20-15/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTNLWYSFBLCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NN2C3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis may begin with the preparation of 5-phenylpyrazole, followed by its reaction with thiophene-2-carboxylic acid and thioamide under cyclization conditions to form the desired thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions that are scalable and cost-effective. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole derivatives. These compounds have been investigated for their ability to inhibit key signaling pathways involved in tumor growth and progression.

Case Study: EGFR and VEGFR Inhibition

A recent study focused on novel derivatives of 4-thiophenyl-pyrazole, including the target compound, demonstrated significant inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). The compounds exhibited promising results in inducing apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole | 0.36 | EGFR |

| Another derivative | 0.21 | VEGFR-2 |

Antimicrobial Properties

The antimicrobial efficacy of 2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole has also been explored. Its derivatives have shown activity against various bacterial strains and fungi.

Case Study: Antibacterial Activity

In vitro studies have tested the compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives possess substantial antibacterial activity, outperforming standard antibiotics in some cases.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 mg/mL |

| Escherichia coli | 8 mg/mL |

Anti-inflammatory Effects

Research has indicated that the compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study: Neuroinflammation

A study assessed the impact of pyrazole derivatives on neuroinflammation models. The results showed a reduction in pro-inflammatory cytokines in treated cells, indicating potential therapeutic applications in neurodegenerative diseases .

Future Directions and Research Opportunities

The ongoing research into 2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole suggests several promising avenues:

Drug Development: Continued exploration of its derivatives could lead to the development of new drugs targeting cancer and infectious diseases.

Combination Therapies: Investigating the synergistic effects when combined with existing therapies could enhance treatment efficacy.

Mechanistic Studies: Further elucidation of its mechanisms could provide insights into its full therapeutic potential.

Mecanismo De Acción

The mechanism of action of 2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism depends on the specific biological activity being investigated.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Halogenated aryl groups (e.g., bromo-, chloro-) in analogs like IDOMOF and WIGQIO improve lipophilicity and target binding but may increase cytotoxicity .

- Electron-Donating Groups (EDGs) : Methyl or methoxy groups (e.g., MEWQUC) enhance metabolic stability but reduce Gram-negative antibacterial activity .

Comparison :

- Catalysts: ZnO nanoparticles () offer eco-friendly advantages over traditional acid catalysts, improving yields (~60–70%) for Schiff base derivatives.

- Crystallization : DMF solvent produces isostructural crystals (triclinic symmetry) for fluorophenyl-thiazole derivatives, enabling precise X-ray structural analysis .

Physicochemical Properties

Data from analogs provide insights into expected properties of the target compound:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) | Solubility | |

|---|---|---|---|---|---|

| IDOMOF | 439.7 | 180–182 | 4.2 | Low (DMSO) | |

| LpQM-28 | 384.9 | N/A | 3.8 | Moderate (EtOH) | |

| Compound 9c () | 548.4 | 198–200 | 5.1 | Low (CHCl₃) |

Key Trends :

Structure-Activity Relationships (SAR) :

- Thiophene vs. Phenyl : Thiophene’s electron-rich nature may enhance interactions with cysteine residues in microbial targets compared to phenyl .

- Pyrazole Substitution : 5-Phenylpyrazol-1-yl groups in the target compound could mimic ATP-binding motifs in kinase inhibitors, a feature seen in triazole-thiazole hybrids .

Actividad Biológica

2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole is a compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects. The compound is characterized by the presence of both pyrazole and thiazole moieties, which are known for their significant roles in medicinal chemistry.

Synthesis

The synthesis of 2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole typically involves a cyclocondensation reaction between appropriate precursors. For instance, derivatives have been synthesized using reactions involving 5-aryl pyrazole and thiophene derivatives under various conditions, often yielding compounds with promising biological profiles .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound and its derivatives. The biological screening has shown significant activity against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Bacillus subtilis | 20 | 8 |

| Pseudomonas aeruginosa | 12 | 64 |

These results indicate that the compound exhibits potent antibacterial properties, particularly against Gram-positive bacteria .

Antioxidant Activity

In addition to antimicrobial effects, 2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole has been evaluated for its antioxidant activity. In vitro assays, such as DPPH radical scavenging and hydroxyl radical scavenging tests, have shown that the compound can effectively neutralize free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Properties

The compound has also been investigated for anti-inflammatory activities. In models of inflammation, it has been shown to reduce markers such as TNF-alpha and IL-6, indicating its potential as a therapeutic agent in inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole and thiazole derivatives. For instance, compounds similar to 2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole have demonstrated significant cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 12.0 |

| HeLa (Cervical Cancer) | 15.0 |

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through various mechanisms .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have indicated that it may bind effectively to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. This binding disrupts normal cellular functions, leading to cell death or inhibition of growth .

Case Studies

Several case studies have reported on the efficacy of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a derivative of this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy.

- Anticancer Study : In a preclinical study using mouse models with induced tumors, administration of the compound resulted in a marked decrease in tumor size and improved survival rates.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | Thiosemicarbazide + phenacyl bromide, EtOH, 12h reflux | 65–78 | |

| Pyrazole coupling | CuI, DMF, 80°C, 24h | 52–60 |

Advanced: How can reaction conditions be optimized to address low yields in thiazole-pyrazole coupling?

Answer:

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Catalyst Screening : Transition metals (e.g., Pd(PPh₃)₄ for cross-coupling) improve regioselectivity. For copper-catalyzed reactions, ligand additives (e.g., TBTA) enhance efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves purity by minimizing decomposition .

- In Situ Monitoring : TLC or HPLC-MS identifies intermediates, enabling real-time adjustment of stoichiometry or pH .

Basic: What spectroscopic and computational techniques validate the structure of this compound?

Answer:

- ¹H/¹³C NMR : Confirms substituent integration and electronic environments. For example, thiophene protons resonate at δ 7.2–7.5 ppm, while pyrazole NH appears at δ 8.1–8.3 ppm .

- X-Ray Crystallography : SHELX software refines crystal structures, revealing bond lengths (e.g., C-S: 1.71 Å) and dihedral angles between aromatic rings .

- DFT Calculations : B3LYP/6-31G(d) models HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps to predict reactivity .

Advanced: How to resolve discrepancies between computational and experimental spectroscopic data?

Answer:

- Solvent Effects : PCM (Polarizable Continuum Model) corrects for solvent polarity in DFT calculations. For example, DMSO’s high dielectric constant (ε=46.7) shifts computed NMR peaks by 0.3–0.5 ppm .

- Vibrational Analysis : Scaling factors (e.g., 0.961 for B3LYP/6-31G(d)) align computed IR frequencies with experimental data .

- Dynamic vs. Static Disorder : X-ray refinement (SHELXL) accounts for thermal motion, reducing R-factor mismatches (<5%) .

Basic: What biological activities are reported for structurally similar thiazole derivatives?

Answer:

- Antiparasitic Activity : Thiazole-hydrazones show IC₅₀ values <2 μM against Trypanosoma cruzi via enzyme inhibition (e.g., cruzain protease) .

- Antimicrobial Properties : Electron-withdrawing substituents (e.g., -CF₃) enhance biofilm disruption in S. aureus .

- Enzyme Inhibition : Thiazole-triazole hybrids inhibit α-glucosidase (IC₅₀: 8.2 μM) through competitive binding .

Advanced: How can molecular docking guide the design of bioactive analogs?

Answer:

- Binding Site Analysis : AutoDock Vina predicts interactions (e.g., hydrogen bonds with Thr199 in α-glucosidase) .

- Pharmacophore Modeling : Substituents like 4-fluorophenyl improve binding affinity (ΔG: −9.8 kcal/mol) by filling hydrophobic pockets .

- ADMET Prediction : SwissADME estimates bioavailability (e.g., LogP <5) and toxicity (e.g., AMES mutagenicity) to prioritize candidates .

Basic: How are solvatochromic properties analyzed for this compound?

Answer:

- UV-Vis Spectroscopy : Solvent polarity (ET₃₀ scale) correlates with λₘₐₓ shifts. For example, a bathochromic shift of 15 nm occurs in DMSO vs. hexane .

- Kamlet-Taft Parameters : Hydrogen-bond donor/acceptor strengths (α/β) quantify solvent effects on electronic transitions .

Advanced: What strategies mitigate synthetic challenges like poor regioselectivity?

Answer:

- Directed Ortho-Metalation : Bulky directing groups (e.g., -SiMe₃) control substitution patterns in heterocycles .

- Flow Chemistry : Continuous reactors stabilize reactive intermediates (e.g., azides) and improve mass transfer .

Basic: How is purity assessed during synthesis?

Answer:

- Elemental Analysis : C/H/N/S percentages must align with theoretical values (deviation <0.3%) .

- HPLC-PDA : Retention times and UV spectra confirm homogeneity (purity >95%) .

Advanced: How can anisotropic solvent effects be modeled in DFT studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.